5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole

Descripción

Structural Characteristics and Nomenclature

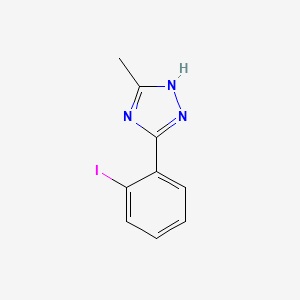

This compound possesses a molecular formula of C₉H₈IN₃ and a molecular weight of 285.08 grams per mole. The compound is cataloged in chemical databases under the Chemical Abstracts Service number 1094483-64-3, with the MDL number MFCD11215066. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(2-iodophenyl)-5-methyl-1H-1,2,4-triazole, reflecting an alternative numbering system for the triazole ring.

The structural architecture of this compound centers on a five-membered 1,2,4-triazole ring containing three nitrogen atoms and two carbon atoms arranged in a specific pattern. The planar nature of the triazole ring system contributes to its aromatic character, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within the range of 132 to 136 picometers, consistent with delocalized π-electron systems. The 2-iodophenyl substituent is attached at the 5-position of the triazole ring, while a methyl group occupies the 3-position, creating an asymmetric substitution pattern that influences the compound's overall molecular geometry and electronic distribution.

The simplified molecular-input line-entry system notation for this compound is represented as Cc1n[nH]c(n1)c1ccccc1I, which encodes the connectivity pattern showing the methyl group attached to the triazole ring and the iodine atom positioned ortho to the triazole attachment point on the phenyl ring. This structural encoding reveals the tautomeric nature of the triazole ring, where the hydrogen atom can migrate between different nitrogen positions, although in practice, one tautomeric form typically predominates under normal conditions.

The presence of the iodine atom introduces significant electronic and steric effects that distinguish this compound from other triazole derivatives. Iodine's large atomic radius and strong electron-withdrawing inductive effect substantially influence the electronic density distribution throughout the molecule, particularly affecting the aromatic system's reactivity patterns. The ortho-positioning of the iodine atom relative to the triazole attachment creates additional steric hindrance that can influence molecular conformations and intermolecular interactions.

Historical Development in Heterocyclic Chemistry

The foundational chemistry underlying this compound traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe five-membered heterocyclic aromatic ring systems containing three nitrogen atoms. The historical development of heterocyclic chemistry gained momentum throughout the 1800s, with significant milestones including Brugnatelli's isolation of alloxan from uric acid in 1818 and Dobereiner's production of furfural by treating starch with sulfuric acid in 1832.

The systematic study of 1,2,4-triazole derivatives expanded significantly during the twentieth century, particularly following the discovery of antifungal activities in azole derivatives in 1944. This breakthrough led to intensive research efforts focused on developing triazole-containing pharmaceuticals, culminating in the creation of major therapeutic agents such as fluconazole, itraconazole, voriconazole, and posaconazole. The mechanism of antifungal action was subsequently elucidated, revealing that triazole rings can coordinate with heme iron in cytochrome P450 enzymes, specifically inhibiting CYP51 and blocking ergosterol synthesis in fungal cell membranes.

The synthetic methodologies for constructing 1,2,4-triazole scaffolds have evolved considerably since their initial discovery. Classical approaches include the Einhorn-Brunner reaction, which involves condensation between hydrazines and diacylamines in the presence of weak acids, and the Pellizzari reaction. Modern synthetic strategies have incorporated advanced techniques such as deprotometalation-iodolysis reactions, where lithium-zinc combinations enable regioselective functionalization at specific positions on the triazole ring.

Contemporary developments in triazole chemistry have been driven by advances in carbon-hydrogen activation, photoredox chemistry, and multicomponent reactions, providing more efficient and selective routes to complex triazole derivatives. These methodological improvements have enabled the synthesis of increasingly sophisticated compounds like this compound, where precise control over substitution patterns and functional group placement is essential for achieving desired properties and activities.

The recognition of heterocyclic compounds as fundamental building blocks in drug discovery has positioned triazole derivatives at the center of modern medicinal chemistry research. Statistical analyses reveal that 59% of FDA-approved drugs contain nitrogen heterocycles, with triazoles representing a significant proportion of these therapeutic agents. This prevalence reflects the unique combination of chemical stability, synthetic accessibility, and biological activity that characterizes the triazole scaffold.

Significance in Medicinal and Material Chemistry

The significance of this compound in medicinal chemistry stems from the well-established therapeutic potential of 1,2,4-triazole derivatives and the unique properties conferred by its specific substitution pattern. Literature reviews demonstrate that 1,2,4-triazoles exhibit a remarkably broad spectrum of biological activities, including antifungal, antiviral, antimigraine, anxiolytic, antidepressant, and antitumoral effects. The triazole core has been successfully incorporated into numerous clinically important therapeutic agents, establishing it as a privileged scaffold in pharmaceutical development.

The structural features of this compound position it strategically within the landscape of heterocyclic drug discovery. The presence of the iodinated phenyl group introduces opportunities for further synthetic elaboration through cross-coupling reactions, particularly Suzuki coupling reactions that have been demonstrated with related iodinated triazole compounds. Such reactions enable the construction of more complex molecular architectures while preserving the essential triazole pharmacophore.

Research into triazole-based compounds has revealed their capacity to interact with various biological macromolecules through multiple mechanisms. The nitrogen-rich triazole ring can form hydrogen bonds and engage in π-π interactions with target proteins, enzymes, and nucleic acids. The amphoteric nature of 1,2,4-triazole, with its ability to undergo both protonation and deprotonation in aqueous solutions, further enhances its versatility in biological environments.

In materials chemistry, triazole-containing compounds have gained prominence for their applications in advanced materials development. Recent research has demonstrated the utility of triazole-linked porous polymers for iodine capture applications, where the nitrogen-rich triazole groups provide strong interaction sites for iodine species. The formation of charge transfer complexes between triazole nitrogen atoms and polyiodide anions enables efficient iodine adsorption, with capacities reaching up to 4.02 grams per gram of material under optimized conditions.

The role of heterocyclic compounds in addressing drug resistance represents another critical aspect of their medicinal significance. The structural diversity achievable through heterocyclic chemistry provides platforms for developing novel antimicrobial and anticancer agents that can circumvent existing resistance mechanisms. The ability to create structurally distinct analogs enables researchers to explore alternative mechanisms of action and identify compounds with activity against drug-resistant strains.

Fragment-based drug design has emerged as a powerful approach that frequently incorporates heterocyclic fragments as starting points for drug development. Heterocyclic fragments, including triazole derivatives, serve as valuable scaffolds due to their diverse chemical functionalities and favorable interaction profiles with biological targets. The low molecular weight characteristics of these fragments, typically under 300 Daltons, make them ideal candidates for elaboration into more complex drug-like molecules through systematic structural modifications.

The synthetic accessibility and chemical stability of 1,2,4-triazole derivatives contribute significantly to their practical utility in both research and development contexts. The ability to introduce various substituents at different positions on the triazole ring, as exemplified by this compound, enables fine-tuning of physicochemical properties, pharmacokinetic parameters, and biological activities. This structural flexibility, combined with well-established synthetic methodologies, positions triazole derivatives as versatile platforms for continued innovation in medicinal and materials chemistry applications.

Propiedades

IUPAC Name |

3-(2-iodophenyl)-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXWNPSNQFIVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(2-Iodophenyl)-3-methyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, drawing from various studies to present a comprehensive overview of its effects and mechanisms.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The presence of the iodine atom in the phenyl ring is crucial as it influences the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of triazole derivatives, including this compound.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(2-Iodophenyl)-3-methyl | Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 15 μg/mL | |

| Candida albicans | 10 μg/mL |

The compound exhibited significant activity against various bacterial strains and fungi, indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has shown that triazoles can act as anticancer agents by inhibiting cell proliferation in cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound showed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values below 20 μM .

Table 2: Cytotoxic Effects Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | <12 |

| HeLa | <15 |

| A549 | <18 |

The selectivity index was favorable compared to normal cell lines, suggesting that the compound selectively targets cancer cells while sparing healthy cells .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : Molecular docking studies indicate that this compound may inhibit key enzymes involved in cancer progression and microbial resistance.

- Induction of Apoptosis : In cancer cells, treatment with this triazole derivative has been associated with increased apoptosis rates through activation of caspase pathways .

Case Studies

A notable case study involved the evaluation of several triazole derivatives in a clinical setting where patients with resistant infections were treated. The results indicated that compounds similar to this compound provided effective treatment options where conventional antibiotics failed .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of 1,2,4-triazoles, including 5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole, are effective against resistant strains of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 0.25 μg/mL |

| Candida albicans | 0.125 μg/mL |

Studies have demonstrated that this compound can inhibit the growth of pathogenic microorganisms by disrupting their cellular processes. For instance, its mechanism often involves inhibiting ergosterol biosynthesis in fungi and targeting specific bacterial enzymes .

Cytotoxic Effects

In vitro studies have shown that this compound exhibits promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent.

Agricultural Applications

Fungicidal Activity

The compound has also been investigated for its fungicidal properties. It has shown effectiveness against several plant pathogens that cause significant agricultural losses.

Table 2: Fungicidal Efficacy of this compound

| Target Fungus | Inhibition Rate (%) |

|---|---|

| Fusarium oxysporum | 90.5 |

| Alternaria solani | 83.8 |

| Cercospora arachidicola | 82.4 |

These results indicate that the compound could serve as a viable alternative to traditional fungicides, helping to combat resistance issues in agricultural settings .

Structural Modifications and Derivatives

Research has focused on synthesizing various derivatives of this compound to enhance its biological activity and broaden its application spectrum. Structural modifications have been shown to improve solubility and binding affinity to biological targets.

Table 3: Structure-Activity Relationship (SAR) Studies

| Derivative | Biological Activity |

|---|---|

| 5-(4-chlorophenyl)-3-methyl | Increased antibacterial activity against E. coli |

| 5-(3-nitrophenyl)-3-methyl | Enhanced cytotoxicity in MCF-7 cells |

These modifications are crucial for optimizing the pharmacological properties of triazole derivatives for specific therapeutic applications .

Case Studies

Case Study 1: Anticancer Research

A study conducted on the cytotoxic effects of various triazole derivatives revealed that those containing iodine substitutions exhibited enhanced activity against breast cancer cell lines. The study concluded that the presence of iodine significantly contributes to the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation.

Case Study 2: Agricultural Trials

Field trials assessing the efficacy of this compound as a fungicide demonstrated a marked reduction in disease incidence among treated crops compared to untreated controls. The compound's broad-spectrum activity against multiple fungal pathogens positions it as a promising candidate for future agricultural formulations .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects

The substituents on the 1,2,4-triazole ring critically determine physicochemical and biological properties. Key comparisons include:

- Iodophenyl vs.

- Methyl vs. Nitro/Azido : The methyl group in the target compound reduces electron-withdrawing effects, favoring stability and bioavailability over energetic properties .

Physicochemical Properties

- The iodine substituent likely increases density due to its atomic mass, though detonation performance (relevant in energetic materials) may remain inferior to nitro-functionalized analogs .

Antimicrobial and Antioxidant Potential

- Antioxidant Activity : Chlorophenyl- and pyridinyl-substituted triazoles () exhibit potent radical scavenging, with IC₅₀ values lower than BHA/BHT . The target compound’s iodophenyl group may alter redox behavior due to iodine’s electronegativity.

- Antimicrobial Activity : Triazoles with thiol or thiadiazole moieties () show bacteriostatic effects. The iodine atom’s bulk may hinder bacterial membrane penetration compared to smaller substituents .

Hypoglycemic Activity

1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole () reduces glycemia via glucose regulation, outperforming tolbutamide . The target compound’s iodophenyl group may modulate similar pathways but requires empirical validation.

Métodos De Preparación

Stepwise Synthesis via Halogenated Intermediates and Cross-Coupling

A robust approach involves preparing a 5-halogenated-3-methyl-1H-1,2,4-triazole intermediate, followed by palladium-catalyzed cross-coupling with a 2-iodophenyl reagent or vice versa.

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Methylation of 1,2,4-triazole to obtain 1-methyl-1H-1,2,4-triazole | 1,2,4-triazole, potassium hydroxide, ethanol, chloromethane, reflux | 1-methyl-1H-1,2,4-triazole |

| 2 | Lithiation and halogenation at C-5 of triazole | n-Butyllithium or LDA, dibromomethane or trimethylchlorosilane, THF, low temperature | 5-bromo or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole |

| 3 | Carboxylation via CO2 introduction | LDA, CO2, THF, low temperature | 5-bromo/triazolyl carboxylic acid derivative |

| 4 | Esterification using methanol and thionyl chloride | Methanol, thionyl chloride, dropwise addition | 5-bromo/triazolyl methyl ester |

| 5 | Palladium-catalyzed Suzuki or Stille cross-coupling with 2-iodophenyl boronic acid or stannane | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., DBU), methanol or other solvent, hydrogen atmosphere if debromination needed | 5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole |

This method is supported by a patent describing preparation of 1-methyl-1H-1,2,4-triazole derivatives via halogenation and subsequent functionalization steps, which can be adapted for iodophenyl substitution at position 5.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Halogenation + Cross-Coupling | Stepwise synthesis with halogenated triazole intermediates followed by Pd-catalyzed coupling | High regioselectivity, well-established chemistry, adaptable to various substituents | Multi-step, requires handling of strong bases and organolithium reagents, sensitive to moisture |

| Continuous Flow Condensation | Metal-free, atom-economical synthesis of triazole core under flow conditions | Improved safety, reproducibility, scalability, higher yields | Requires specialized equipment, may need further steps for iodophenyl introduction |

Research Findings and Data Summary

Table 1. Influence of Reaction Parameters on Triazole Formation under Continuous Flow (Adapted from)

| Entry | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | DMSO | 25 | 5.0 | 65 | 85 |

| 2 | DMSO | 120 | 13.3 | 90 | 95 |

| 3 | DMF | 120 | 13.3 | 88 | 91 |

- Optimal conditions for acetimidamide intermediate formation: 120 °C, 13.3 min residence time in DMSO.

- Subsequent condensation to triazole improved yield and purity at elevated temperatures and controlled residence times.

Table 2. Key Reagents and Conditions for Halogenation and Cross-Coupling Steps (Adapted from)

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Methylation | 1,2,4-triazole, KOH, ethanol, chloromethane | Reflux | Forms 1-methyl-1H-1,2,4-triazole |

| Halogenation | n-Butyllithium or LDA, dibromomethane or trimethylchlorosilane, THF | Cooling (-78 °C) | Introduces bromine or trimethylsilyl at C-5 |

| Carboxylation | LDA, CO2 | Cooling | Forms carboxylic acid derivative |

| Esterification | Methanol, thionyl chloride | Dropwise addition | Forms methyl ester |

| Cross-Coupling | Pd catalyst, base, methanol, hydrogen atmosphere | Room temp to reflux | Introduces 2-iodophenyl substituent |

Notes on Purity and Yield Optimization

- The choice of solvent (DMSO preferred over DMF for easier removal) affects purity and yield.

- Temperature and residence time are critical parameters in continuous flow synthesis.

- For halogenation steps, low temperature (-78 °C) is necessary to control regioselectivity and avoid side reactions.

- Use of palladium catalysts with appropriate ligands ensures efficient coupling with aryl iodides.

Q & A

Q. What synthetic routes are recommended for 5-(2-iodophenyl)-3-methyl-1H-1,2,4-triazole?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A typical approach involves reacting iodobenzene derivatives with pre-functionalized triazole precursors. For example, methyl benzamidate hydrochloride and triethylamine in dichloromethane/methanol under reflux conditions can yield triazole derivatives. Purification often involves extraction with ethyl acetate and recrystallization . Optimizing reaction time (e.g., 1–3 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of triazole to iodophenyl precursor) improves yields.

Q. Which spectroscopic techniques are critical for structural characterization?

Essential methods include:

- 1H NMR spectroscopy : To confirm substituent positions and hydrogen environments.

- Elemental analysis : Validates empirical formula accuracy (e.g., C, H, N content).

- Mass spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolves 3D molecular geometry using programs like SHELXL .

Q. How can crystallographic data be validated for accuracy?

Use software suites like WinGX for data reduction and SHELXL for refinement. Check for twinning with SHELXD and validate hydrogen-bonding patterns via graph set analysis (e.g., O—H···N interactions). Cross-reference with databases like the Cambridge Structural Database (CSD) to identify discrepancies .

Advanced Research Questions

Q. How do iodine substituents influence bioactivity compared to other halogens?

Iodine’s large atomic radius enhances steric effects and polarizability, potentially increasing binding affinity in enzyme inhibition (e.g., tyrosinase). Comparative studies with chloro- or fluoro-substituted analogs (e.g., 5-(4-chlorophenyl)-3-methyl-1H-1,2,4-triazole) reveal differences in IC50 values due to halogen electronegativity and lipophilicity .

Q. What strategies resolve contradictions in biological activity data?

- Dose-response assays : Validate activity across multiple concentrations.

- Molecular docking : Compare binding modes using software like AutoDock.

- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., 5-(thiophen-2-ylmethyl)triazoles) to identify trends .

Q. How can reaction yields be optimized in triazole synthesis?

Q. What computational tools predict pharmacological activity?

The PASS online program predicts bioactivity (e.g., antifungal, anticancer) based on structural descriptors. For example, triazole-thiol derivatives show >70% probability of tyrosinase inhibition, aligning with experimental IC50 values .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.